molecular formula C8H9NO4 B13161154 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid

Cat. No.: B13161154
M. Wt: 183.16 g/mol
InChI Key: LULMUBMPHIGVOM-UHFFFAOYSA-N
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Description

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid is a heterocyclic compound with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol This compound is characterized by its unique structure, which includes a pyrano and oxazol ring fused together

Preparation Methods

The synthesis of 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid can be achieved through several methods. One efficient method involves a one-pot three-component condensation reaction. This reaction typically includes the use of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of an organo-base catalyst such as N,N-diisopropylethylamine (DIPEA) . This method is known for its simplicity, fast reaction times (5-10 minutes), and high yields (90-94%).

Chemical Reactions Analysis

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid is not well-documented. its effects are likely related to its ability to interact with various molecular targets and pathways due to its heterocyclic structure. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-(6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazol-2-yl)acetic acid

InChI

InChI=1S/C8H9NO4/c10-8(11)3-7-9-5-4-12-2-1-6(5)13-7/h1-4H2,(H,10,11)

InChI Key

LULMUBMPHIGVOM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1OC(=N2)CC(=O)O

Origin of Product

United States

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